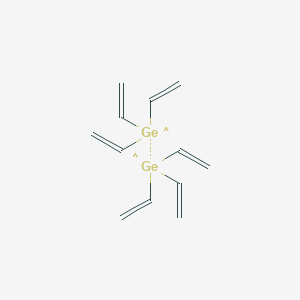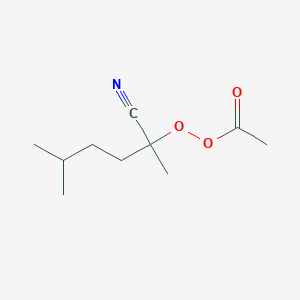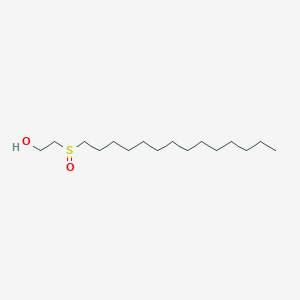
2-(Tetradecane-1-sulfinyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetradecane-1-sulfinyl)ethan-1-ol is an organic compound characterized by a sulfinyl group attached to a tetradecane chain and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecane-1-sulfinyl)ethan-1-ol typically involves the reaction of tetradecane-1-sulfinyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Tetradecane-1-sulfinyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of esters, ethers, and other substituted products.
Scientific Research Applications
2-(Tetradecane-1-sulfinyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Tetradecane-1-sulfinyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the ethan-1-ol moiety can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dodecane-1-sulfinyl)ethan-1-ol
- 2-(Hexadecane-1-sulfinyl)ethan-1-ol
- 2-(Octadecane-1-sulfinyl)ethan-1-ol
Uniqueness
2-(Tetradecane-1-sulfinyl)ethan-1-ol is unique due to its specific chain length and the presence of both sulfinyl and ethan-1-ol functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
58840-40-7 |
|---|---|
Molecular Formula |
C16H34O2S |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-tetradecylsulfinylethanol |
InChI |
InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19(18)16-14-17/h17H,2-16H2,1H3 |
InChI Key |
MFCQJWPGOAKLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
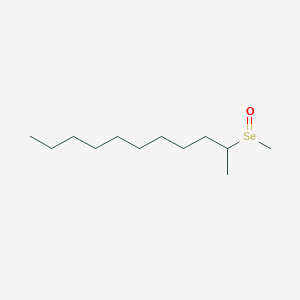

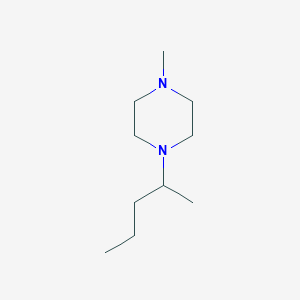
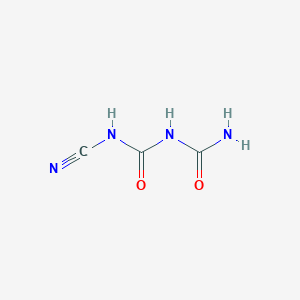
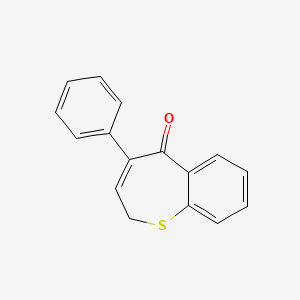
methanone](/img/structure/B14624954.png)
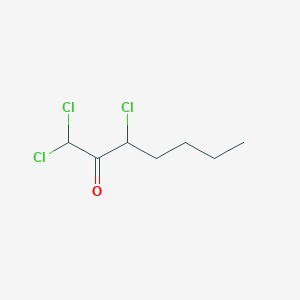
![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
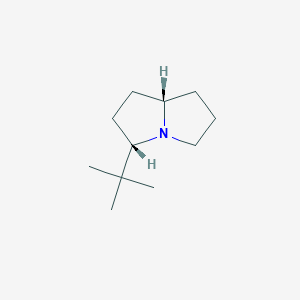
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
